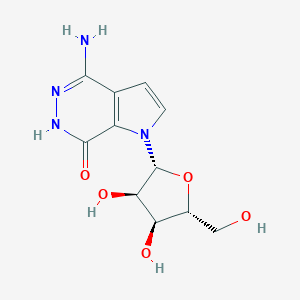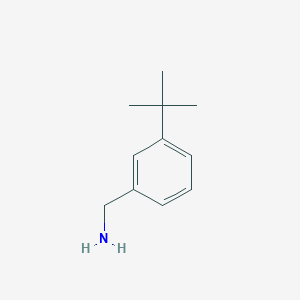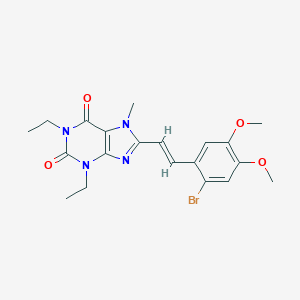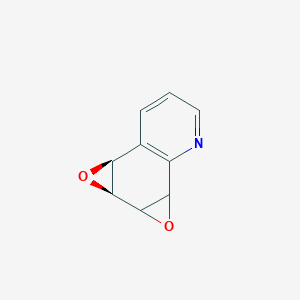
2-amino-3-methyl-4,7(3H,8H)-pteridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-methyl-4,7(3H,8H)-pteridinedione, also known as Aminopterin, is a folic acid antagonist that has been used in scientific research for several decades. It is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes.
作用機序
2-amino-3-methyl-4,7(3H,8H)-pteridinedione exerts its pharmacological effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione prevents the synthesis of thymidylate and purines, which are essential components of DNA and RNA. This leads to the inhibition of cell division and proliferation, which is particularly relevant in cancer research.
Biochemical and Physiological Effects:
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been shown to have several biochemical and physiological effects. It has been shown to cause folic acid deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases. Additionally, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has several advantages and limitations for laboratory experiments. Its potent inhibition of dihydrofolate reductase makes it a useful tool for investigating the role of this enzyme in cellular processes. However, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, 2-amino-3-methyl-4,7(3H,8H)-pteridinedione can cause folic acid deficiency, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in scientific research. One potential area of research is the development of new dihydrofolate reductase inhibitors for the treatment of cancer and other diseases. Another potential area of research is the study of the effects of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione on immune cells, which could lead to the development of new immunosuppressive therapies for autoimmune diseases. Additionally, the use of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione in combination with other drugs could lead to the development of more effective cancer therapies.
合成法
2-amino-3-methyl-4,7(3H,8H)-pteridinedione can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-amino-3-methyl-4,7(3H,8H)-pteridinedione involves the condensation of 2-amino-4-hydroxypteridine and 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-pteridine-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Streptomyces species to produce 2-amino-3-methyl-4,7(3H,8H)-pteridinedione through a series of enzymatic reactions.
科学的研究の応用
2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been widely used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as to study the effects of folic acid deficiency on cellular processes. 2-amino-3-methyl-4,7(3H,8H)-pteridinedione has been used in cancer research to study the effects of dihydrofolate reductase inhibitors on tumor growth and proliferation. It has also been used in the study of autoimmune diseases such as rheumatoid arthritis and psoriasis, where it has been shown to have immunosuppressive effects.
特性
製品名 |
2-amino-3-methyl-4,7(3H,8H)-pteridinedione |
|---|---|
分子式 |
C7H7N5O2 |
分子量 |
193.16 g/mol |
IUPAC名 |
2-amino-3-methyl-8H-pteridine-4,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-12-6(14)4-5(11-7(12)8)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,13) |
InChIキー |
RFTAPWOOGAINRY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
正規SMILES |
CN1C(=O)C2=C(NC(=O)C=N2)N=C1N |
同義語 |
3-methyl isoxanthopterin 3-methylisoxanthopterin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)









![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)